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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)piperazine

hydrochloride

CAS No.: 55974-33-9

Cat. No.: B3029160

Get Quote

Executive Summary
In the landscape of serotonergic research and medicinal chemistry, 1-(2-

Chlorophenyl)piperazine (oCPP) occupies a distinct niche compared to its widely utilized

isomer, 1-(3-Chlorophenyl)piperazine (mCPP). While mCPP is the "gold standard" non-

selective 5-HT receptor agonist and a major active metabolite of antidepressant drugs

(Trazodone, Nefazodone), oCPP serves primarily as a critical Structure-Activity Relationship

(SAR) probe and a known synthetic impurity in the production of arylpiperazine antipsychotics

like Aripiprazole.

This guide objectively compares oCPP against mCPP and other derivatives, highlighting the

"Ortho-Effect" which shifts pharmacological selectivity from 5-HT

agonism (seen in mCPP) toward

-adrenergic affinity and 5-HT
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antagonism. Furthermore, we analyze the hepatotoxic potential of these scaffolds, a critical
consideration in drug development.

Chemical & Pharmacological Profiling[1]
The positional isomerism of the chlorine atom on the phenyl ring dictates the profound

divergence in receptor binding profiles.

Comparative Specifications
Feature oCPP (Ortho) mCPP (Meta) pCPP (Para)

IUPAC Name

1-(2-

Chlorophenyl)piperazi

ne

1-(3-

Chlorophenyl)piperazi

ne

1-(4-

Chlorophenyl)piperazi

ne

CAS Number 41202-32-8 (HCl salt) 13078-15-4 (HCl salt) 38212-33-8

Primary Role
SAR Probe / Impurity

Standard

5-HT Receptor Probe

/ Metabolite

Serotonin Releasing

Agent (SRA)

Key Receptor -Adrenergic / 5-HT

5-HT

(Agonist) / 5-HT

(Antagonist)

SERT / 5-HT Releaser

Selectivity
Low 5-HT specificity;

High Adrenergic

High 5-HT affinity;

Mixed

agonist/antagonist

High SERT selectivity

Toxicity Risk Moderate (Irritant)
High (Hepatotoxic

metabolite precursor)

Moderate

(Serotonergic

neurotoxicity)

Structure-Activity Relationship (SAR) Analysis
The "Ortho-Effect" in phenylpiperazines is a well-documented phenomenon in medicinal

chemistry.

mCPP (Meta): The chlorine at the 3-position allows the molecule to adopt a conformation

ideal for the 5-HT
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receptor binding pocket, acting as a potent agonist (

nM).

oCPP (Ortho): The chlorine at the 2-position introduces steric hindrance that disrupts the

planar alignment required for optimal 5-HT

activation. Instead, this conformation favors binding to

-adrenergic receptors and often converts the ligand into a 5-HT

antagonist.

Expert Insight: When designing selective 5-HT ligands, shifting a substituent from meta to ortho

is a standard strategy to "kill" 5-HT

agonism and introduce antagonist properties or selectivity for adrenergic subtypes.

Functional Performance & Toxicity[2]
Receptor Binding & Efficacy
While mCPP is a non-selective serotonin agonist, oCPP lacks this broad efficacy.

5-HT

Activation: mCPP acts as a partial agonist. oCPP shows significantly reduced affinity and
efficacy, often behaving as a neutral antagonist or weak partial agonist.

Off-Target Binding: oCPP exhibits higher affinity for

-adrenergic receptors compared to mCPP. This is critical in drug development, as

blockade leads to orthostatic hypotension—a common side effect of phenylpiperazine-
containing drugs.
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Hepatotoxicity: The Quinone-Imine Mechanism
A critical differentiator is the metabolic activation pathway. mCPP is a known hepatotoxin

precursor, linked to the liver failure associated with Nefazodone.

Mechanism: The phenylpiperazine ring undergoes bioactivation by CYP3A4/CYP2D6.

The mCPP Pathway: The 3-chloro substitution leaves the para-position (C4) open and

electronically activated for hydroxylation. This forms p-hydroxy-mCPP, which can be further

oxidized to a reactive quinone-imine intermediate. This electrophile reacts with hepatic

glutathione (GSH) or cellular proteins, causing toxicity.

The oCPP Pathway: While oCPP also has an open para-position (relative to nitrogen), the

steric bulk of the ortho-chlorine can alter the orientation in the CYP450 active site, potentially

modifying the rate of quinone formation. However, it is generally considered to share the

structural alert for idiosyncratic toxicity.

Visualization of Mechanisms
Diagram 1: Metabolic Bioactivation & Toxicity Logic
This diagram illustrates why mCPP (and structurally similar oCPP) poses a hepatotoxicity risk

through bioactivation.
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(Liver Injury)
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Caption: Metabolic pathway showing the bioactivation of chlorophenylpiperazines into reactive

quinone-imine intermediates, leading to hepatotoxicity.

Diagram 2: SAR Selectivity Logic (Ortho vs. Meta)
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Phenylpiperazine Scaffold
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Steric Hindrance

5-HT1A Antagonism

Selectivity Shift
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Caption: SAR decision tree highlighting how shifting chlorine from meta to ortho alters

pharmacological selectivity.

Experimental Protocols
Protocol A: Comparative 5-HT Receptor Binding Assay
Objective: To determine the affinity (

) of oCPP vs. mCPP at the human 5-HT

receptor.

Materials:

Membranes: HEK-293 cells stably expressing human 5-HT

.

Radioligand: [

H]-Mesulergine (Antagonist) or [

H]-5-HT (Agonist).
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Test Compounds: oCPP HCl, mCPP HCl (10 pM to 10

M).

Methodology:

Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 10

mM MgCl

, 1 mM EDTA, pH 7.4).

Incubation: In a 96-well plate, combine:

50

L Test Compound (oCPP or mCPP).

50

L Radioligand (final conc. ~

).

100

L Membrane suspension (10-20

g protein/well).

Equilibrium: Incubate for 60 minutes at 37°C.

Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3%

polyethyleneimine (PEI) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count

radioactivity (CPM).

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to
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using the Cheng-Prusoff equation.

Expected Results:

mCPP: High affinity (

< 50 nM).

oCPP: Lower affinity (

> 100-500 nM), demonstrating the loss of specific serotonergic fit.

Protocol B: In Vitro Reactive Metabolite Trapping
(Toxicity Screen)
Objective: To assess the potential of oCPP to form reactive quinone-imine intermediates

compared to mCPP.

Methodology:

System: Human Liver Microsomes (HLM) (1 mg/mL protein).

Reaction Mix: Phosphate buffer (pH 7.4), 3 mM MgCl

.

Trapping Agent: 5 mM Glutathione (GSH) or N-Acetylcysteine (NAC).

Substrate: 10

M oCPP or mCPP.

Initiation: Add 1 mM NADPH. Incubate at 37°C for 60 minutes.

Termination: Add equal volume of ice-cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.

Analysis: Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).
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Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) or

specific mass shifts corresponding to [M + O + GSH - 2H].

Interpretation:

Detection of GSH-adducts indicates the formation of a reactive electrophile (quinone-imine).

High levels of adducts correlate with higher hepatotoxic risk (bioactivation potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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